molecular formula C22H24N2O4S2 B2404185 N-[(4-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1116017-37-8

N-[(4-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2404185
CAS No.: 1116017-37-8
M. Wt: 444.56
InChI Key: OGJBLPLABGHZDU-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexane ring, a methoxypropyl group, and a methylbutanoyl amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for the substitution of the methoxy group.

Major Products

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of a cyclohexane ring and the combination of methoxypropyl and methylbutanoyl amide groups. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-4-28-18-9-7-17(8-10-18)15-23-22(25)21-20(13-14-29-21)24(3)30(26,27)19-11-5-16(2)6-12-19/h5-14H,4,15H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJBLPLABGHZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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